3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid
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Overview
Description
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a propanoic acid moiety at the 3rd position of the benzothiadiazine ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzothiadiazine precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions . The propanoic acid moiety can be introduced through a subsequent alkylation reaction using propanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Lacks the trifluoromethyl and propanoic acid groups.
6-Trifluoromethyl-1,2,4-benzothiadiazine: Lacks the propanoic acid group.
3-Propanoic acid-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is unique due to the presence of both the trifluoromethyl and propanoic acid groups, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propanoic acid moiety contributes to the compound’s solubility and reactivity .
Properties
CAS No. |
101063-98-3 |
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Molecular Formula |
C11H9F3N2O4S |
Molecular Weight |
322.26 g/mol |
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H9F3N2O4S/c12-11(13,14)6-1-2-8-7(5-6)15-9(3-4-10(17)18)16-21(8,19)20/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
InChI Key |
TZJDLBNNZRXBHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
Origin of Product |
United States |
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